molecular formula C8H10O3 B2591732 3-(Oxan-3-yl)prop-2-ynoic acid CAS No. 1339388-27-0

3-(Oxan-3-yl)prop-2-ynoic acid

Cat. No.: B2591732
CAS No.: 1339388-27-0
M. Wt: 154.165
InChI Key: NSMGNZVNBFQYHW-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)prop-2-ynoic acid: is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol . It is also known by its IUPAC name, 3-tetrahydro-2H-pyran-3-yl-2-propynoic acid . This compound is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propynoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)prop-2-ynoic acid typically involves the reaction of tetrahydro-2H-pyran-3-yl with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the oxane ring’s oxygen atom attacks the propargyl bromide, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Oxan-3-yl)prop-2-ynoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the design of bioactive molecules or as a probe to study biological pathways .

Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic effects and as a scaffold for designing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-(Oxan-3-yl)prop-2-ynoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its position-specific attachment of the oxane ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(oxan-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGNZVNBFQYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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